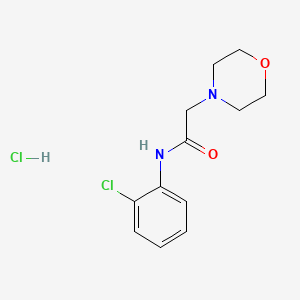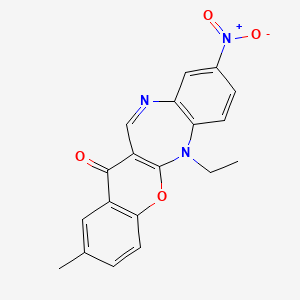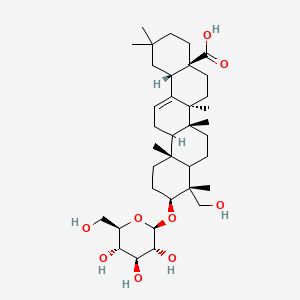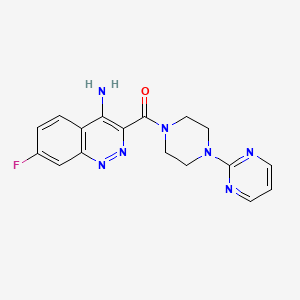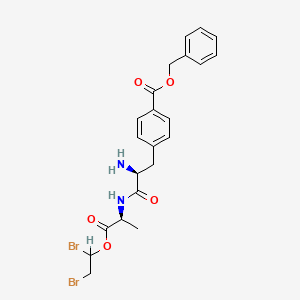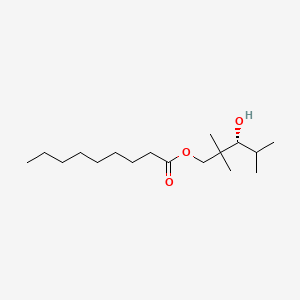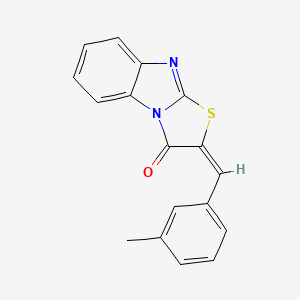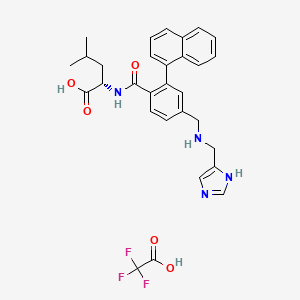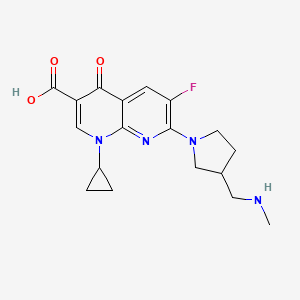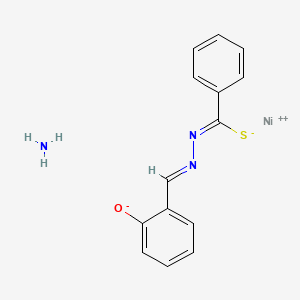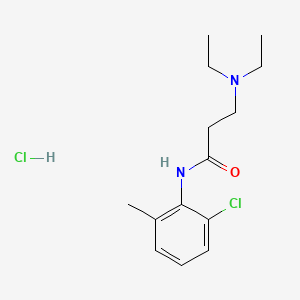
o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “C 3118” is known as 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. This compound is a solid with a molecular weight of 396.83. It has significant applications in the field of neurodegenerative diseases, particularly in research related to Huntington’s disease and Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 4-chlorobenzoyl chloride with 1-piperazine, followed by nitration of the resulting product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in protein aggregation and inclusion formation in cellular models.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases like Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by promoting the formation of protein inclusions in cells. This mechanism is particularly relevant in the context of neurodegenerative diseases, where misfolded proteins accumulate and form aggregates. The compound helps in reducing the toxicity associated with these aggregates, thereby providing a potential therapeutic approach.
類似化合物との比較
Similar Compounds
- 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
- 4-Chlorobenzoyl chloride
- 1-Piperazine
Uniqueness
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is unique due to its dual role in promoting inclusion formation and reducing toxicity in neurodegenerative diseases. Unlike other compounds that either promote aggregation or reduce toxicity, this compound achieves both, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
102504-63-2 |
|---|---|
分子式 |
C14H22Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-13(18)16-14-11(3)7-6-8-12(14)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
InChIキー |
PSDSHSSAFKPTBK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(=O)NC1=C(C=CC=C1Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
